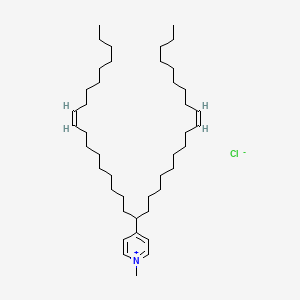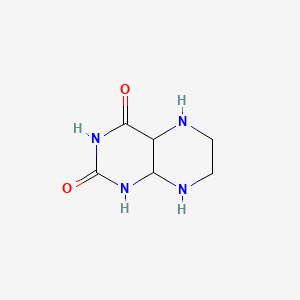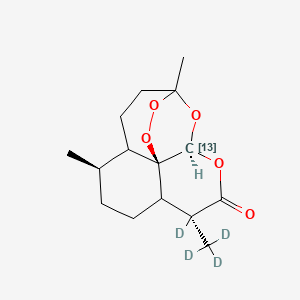
Artemisinin-13C,d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Artemisinin-13C,d4, also known as Qinghaosu-13C,d4, is a labeled derivative of artemisinin. Artemisinin is a sesquiterpene lactone isolated from the aerial parts of the plant Artemisia annua L. This compound is primarily known for its potent anti-malarial properties. The labeling with carbon-13 and deuterium (d4) allows for its use in various scientific research applications, particularly in the study of pharmacokinetics and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Artemisinin-13C,d4 involves the incorporation of stable isotopes of carbon and hydrogen into the artemisinin molecule. This process typically starts with the extraction of artemisinin from Artemisia annua L. The extracted artemisinin is then subjected to a series of chemical reactions to introduce the carbon-13 and deuterium labels. These reactions often involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process begins with the cultivation of Artemisia annua L. plants, followed by the extraction of artemisinin. The extracted artemisinin is then processed in large reactors where the isotopic labeling is carried out under controlled conditions. The final product is purified using techniques such as column chromatography to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Artemisinin-13C,d4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of artemisinin can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Artemisinin-13C,d4 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the compound’s behavior in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of artemisinin in the body.
Industry: Applied in the development of new drugs and therapeutic agents, particularly for diseases like malaria and cancer.
Mechanism of Action
Artemisinin-13C,d4 exerts its effects through several mechanisms. The compound’s endoperoxide bridge is activated by heme or ferrous iron, leading to the production of cytotoxic radicals. These radicals can alkylate essential macromolecules in parasites, leading to their death. Additionally, artemisinin inhibits the AKT signaling pathway by decreasing phosphorylated AKT (pAKT), which reduces cancer cell proliferation, migration, invasion, tumorigenesis, and metastasis.
Comparison with Similar Compounds
Artemisinin-13C,d4 is unique due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolism. Similar compounds include:
Dihydroartemisinin: A reduced form of artemisinin with potent anti-malarial activity.
Artemether: A methyl ether derivative of dihydroartemisinin used in combination therapies for malaria.
Artesunate: A water-soluble derivative of dihydroartemisinin used for severe malaria treatment.
These compounds share similar anti-malarial properties but differ in their pharmacokinetic profiles and specific applications.
Properties
Molecular Formula |
C15H22O5 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
(5R,9R,12S,13R)-9-deuterio-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
InChI |
InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10?,11?,13-,14?,15-/m1/s1/i2D3,9D,13+1 |
InChI Key |
BLUAFEHZUWYNDE-HCKGHDEUSA-N |
Isomeric SMILES |
[2H][C@]1(C2CC[C@H](C3[C@]24[13C@H](OC1=O)OC(CC3)(OO4)C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


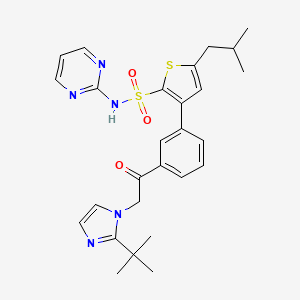
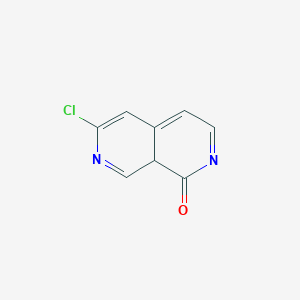
![[(2S,3S,4S,6R)-4-(dimethylamino)-6-[11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate](/img/structure/B12364400.png)
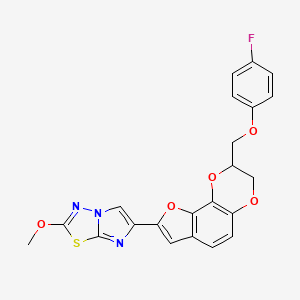
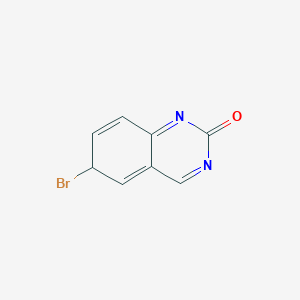

![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioate](/img/structure/B12364422.png)
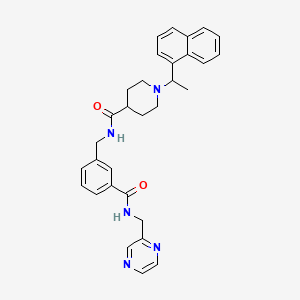
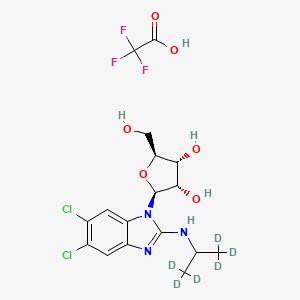
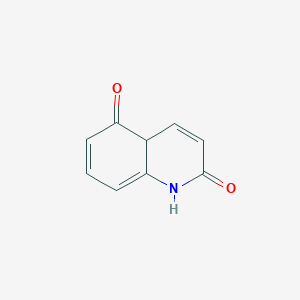
![tert-butyl 5-boranyl-2-oxo-1H-spiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B12364431.png)
